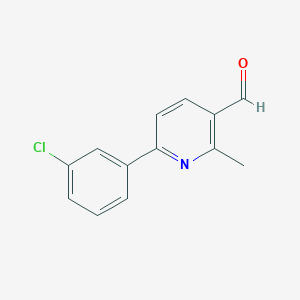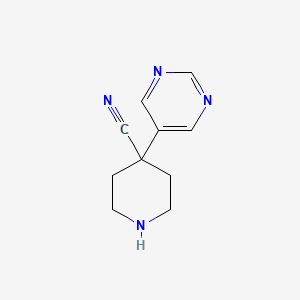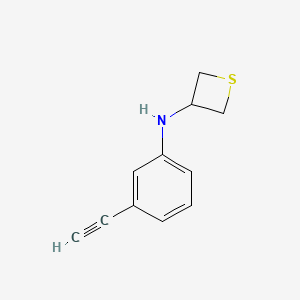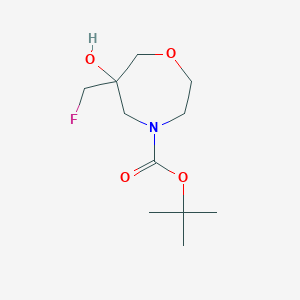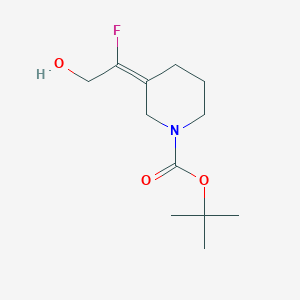
tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxyethylidene Group Addition: This step might involve aldol condensation or other carbonyl addition reactions.
tert-Butyl Protection: The carboxylate group can be protected using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of carbonyl groups to alcohols using reagents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (E)-3-(1-chloro-2-hydroxyethylidene)piperidine-1-carboxylate
- tert-Butyl (E)-3-(1-bromo-2-hydroxyethylidene)piperidine-1-carboxylate
- tert-Butyl (E)-3-(1-iodo-2-hydroxyethylidene)piperidine-1-carboxylate
Uniqueness
The presence of the fluoro group in tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate can impart unique properties such as increased metabolic stability and altered electronic effects, making it distinct from its chloro, bromo, and iodo analogs.
Eigenschaften
Molekularformel |
C12H20FNO3 |
|---|---|
Molekulargewicht |
245.29 g/mol |
IUPAC-Name |
tert-butyl (3E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-6-4-5-9(7-14)10(13)8-15/h15H,4-8H2,1-3H3/b10-9+ |
InChI-Schlüssel |
LZCGMXWLFIVGKZ-MDZDMXLPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC/C(=C(/CO)\F)/C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(=C(CO)F)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


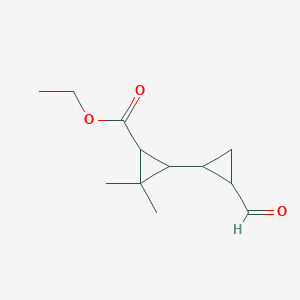
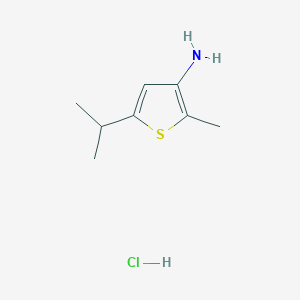

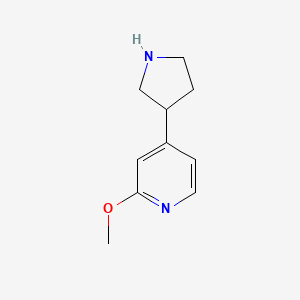
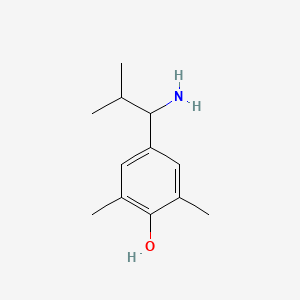

![tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13330553.png)

